

3-Ethynyl-1,1'-biphenyl physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethynyl-1,1'-biphenyl**

Cat. No.: **B1281427**

[Get Quote](#)

An In-depth Technical Guide to 3-Ethynyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynyl-1,1'-biphenyl is an aromatic hydrocarbon featuring a biphenyl backbone substituted with a terminal alkyne group at the 3-position. This molecule holds significant interest for researchers in medicinal chemistry and materials science due to the versatile reactivity of the ethynyl group, which can be readily modified through various chemical transformations. The rigid biphenyl scaffold provides a defined three-dimensional structure, making it an attractive building block for the design of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of **3-Ethynyl-1,1'-biphenyl**.

Physical and Chemical Properties

While specific experimental data for the melting and boiling points of **3-Ethynyl-1,1'-biphenyl** are not readily available in the literature, its physical state is described as a solid or liquid. As with other biphenyl derivatives, it is expected to be sparingly soluble in water but should exhibit good solubility in common organic solvents such as dichloromethane and toluene.^[1] For

optimal stability, it is recommended to store the compound sealed in a dry environment at 2-8°C.[\[2\]](#)

Table 1: Physical and Chemical Properties of **3-Ethynyl-1,1'-biphenyl**

Property	Value	Source(s)
CAS Number	58650-11-6	
Molecular Formula	C ₁₄ H ₁₀	
Molecular Weight	178.23 g/mol	
IUPAC Name	3-ethynyl-1,1'-biphenyl	
Physical Form	Solid or liquid	
Storage Temperature	2-8°C, sealed in dry conditions	[2]

Spectral Data

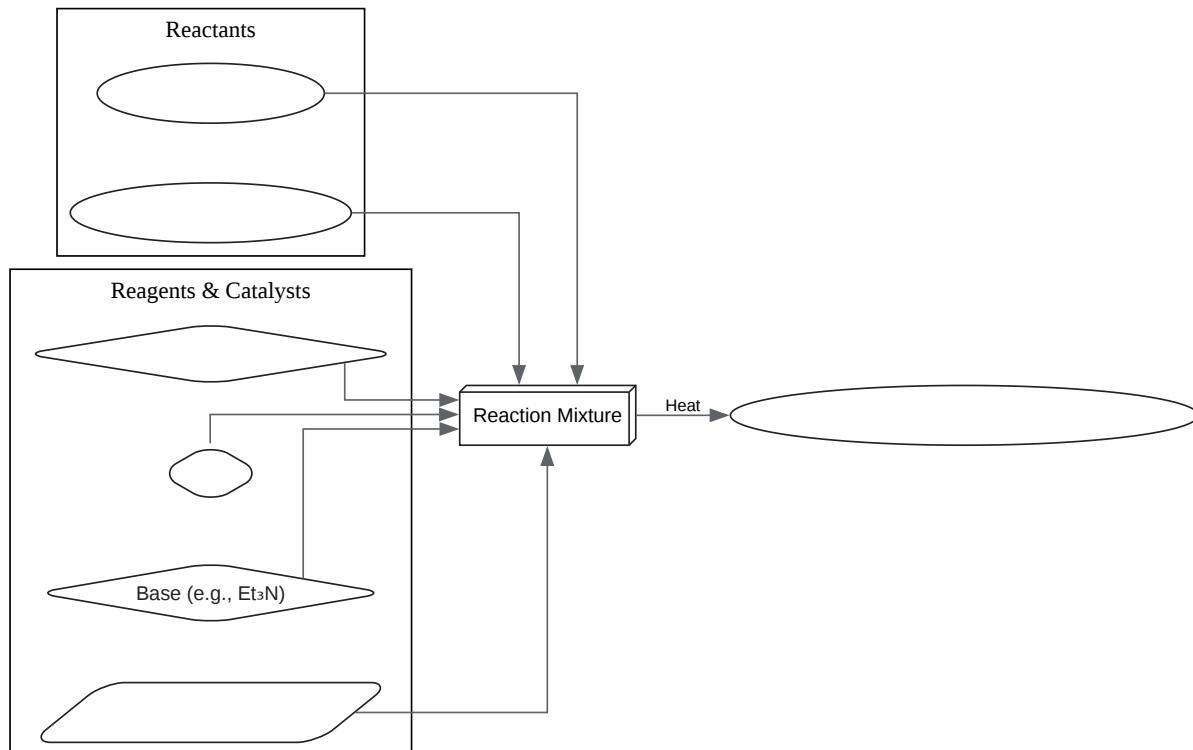
Detailed spectral analysis is crucial for the unambiguous identification and characterization of **3-Ethynyl-1,1'-biphenyl**. While a dedicated public spectrum for this specific isomer is not readily available, typical chemical shifts for the constituent functional groups can be predicted.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the nine protons of the biphenyl rings. A characteristic singlet for the acetylenic proton should appear further upfield, typically in the range of 3.0-3.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the 14 carbon atoms. The two sp-hybridized carbons of the ethynyl group are expected to resonate in the region of 70-90 ppm. The aromatic carbons will appear in the downfield region of approximately 120-145 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A sharp, weak absorption around 3300 cm⁻¹ is indicative of the C-H stretch of the terminal alkyne. The C≡C triple bond stretch will appear as a weak to medium band in the 2100-2140 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹,

and C=C stretching vibrations within the aromatic rings will be observed in the 1450-1600 cm⁻¹ range.


Synthesis and Reactivity

The primary method for the synthesis of **3-Ethynyl-1,1'-biphenyl** is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction provides an efficient means of forming a carbon-carbon bond between a terminal alkyne and an aryl halide.^[3]

Experimental Protocol: Synthesis via Sonogashira Coupling

A plausible synthetic route involves the coupling of 3-bromobiphenyl with a protected acetylene source, such as ethynyltrimethylsilane, followed by deprotection.

Step 1: Sonogashira Coupling of 3-Bromobiphenyl with Ethynyltrimethylsilane

[Click to download full resolution via product page](#)

Caption: Sonogashira coupling of 3-bromobiphenyl.

Procedure:

- To a degassed solution of 3-bromobiphenyl in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).

- Add ethynyltrimethylsilane to the reaction mixture.
- Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 3-((trimethylsilyl)ethynyl)-1,1'-biphenyl.

Step 2: Deprotection of the Trimethylsilyl Group

Caption: Deprotection to yield the final product.

Procedure:

- Dissolve the purified 3-((trimethylsilyl)ethynyl)-1,1'-biphenyl in a mixture of methanol and a suitable co-solvent if necessary.
- Add a mild base, such as potassium carbonate, to the solution.
- Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or GC-MS).
- Remove the solvent under reduced pressure.
- Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

- Further purification by column chromatography or recrystallization may be necessary to obtain pure **3-Ethynyl-1,1'-biphenyl**.

Chemical Reactivity

The chemical reactivity of **3-Ethynyl-1,1'-biphenyl** is dominated by the terminal alkyne and the aromatic biphenyl system.

- Reactions of the Alkyne: The terminal alkyne is a versatile functional group that can undergo a variety of transformations:
 - Sonogashira Coupling: The terminal alkyne can be further functionalized by coupling with various aryl or vinyl halides.^[3]
 - Click Chemistry: The ethynyl group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a common linkage in medicinal chemistry.
 - Addition Reactions: The triple bond can undergo addition reactions with halogens, hydrogen halides, and water (hydration), typically in the presence of a catalyst.^[4]
 - Cycloadditions: The alkyne can act as a dienophile or dipolarophile in various cycloaddition reactions.
 - Deprotonation: The acetylenic proton is weakly acidic and can be removed by a strong base to form a powerful nucleophile, an acetylidyne, which can then react with various electrophiles.^[5]
- Reactions of the Biphenyl Ring System: The biphenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the ethynyl group and the other phenyl ring will influence the position of substitution.

Applications in Drug Development and Research

While specific biological activities of **3-Ethynyl-1,1'-biphenyl** are not extensively documented, the ethynylphenyl moiety is a recognized pharmacophore in numerous biologically active

compounds. The ethynyl group can act as a key binding element, extending into hydrophobic pockets of target proteins. Biphenyl derivatives, in general, have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6]

The versatility of the ethynyl group allows for its use as a synthetic handle to construct more complex molecules with potential therapeutic applications. For instance, derivatives of N-(3-ethynylphenyl)quinazoline have been investigated as anti-cancer agents.[7] The biphenyl scaffold itself is a privileged structure in drug discovery, and its combination with the reactive ethynyl group makes **3-Ethynyl-1,1'-biphenyl** a valuable starting material for the synthesis of novel enzyme inhibitors and receptor ligands.[8]

Conclusion

3-Ethynyl-1,1'-biphenyl is a versatile building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its synthesis is readily achievable through well-established methods like the Sonogashira coupling. The presence of the reactive ethynyl group on the rigid biphenyl scaffold allows for a wide array of chemical modifications, making it an attractive starting point for the development of novel compounds with desired chemical and biological properties. Further research into the specific biological activities of **3-Ethynyl-1,1'-biphenyl** and its derivatives is warranted to fully explore its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 29079-00-3: 4-Ethynyl-1,1'-biphenyl | CymitQuimica [cymitquimica.com]
- 2. 58650-11-6|3-Ethynyl-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Alkyne Reactivity [www2.chemistry.msu.edu]
- 5. Alkyne - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]
- 7. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [3-Ethynyl-1,1'-biphenyl physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1281427#3-ethynyl-1-1-biphenyl-physical-and-chemical-properties\]](https://www.benchchem.com/product/b1281427#3-ethynyl-1-1-biphenyl-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com